molecular formula C17H15N5OS B2893000 2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2191403-88-8

2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2893000
CAS No.: 2191403-88-8
M. Wt: 337.4
InChI Key: MMSHAABOJBFYJO-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS 2191403-88-8) is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery applications . Its unique structure combines an indole core, a thiophene-substituted triazole moiety, and an acetamide bridge, which imparts distinct electronic and steric properties valuable for probing biological interactions . The indole and thiophene rings are known to enhance binding affinity to various biological targets, while the 1,2,3-triazole ring contributes to metabolic stability and bioavailability, making this compound a promising scaffold in pharmaceutical research . Its modular design allows for further functionalization, enabling its application in developing targeted therapies such as kinase inhibitors, antimicrobial agents, or CNS-targeting therapeutics . Thiophene derivatives are recognized for their wide range of therapeutic properties, including anti-inflammatory, anti-fungal, and kinase inhibition activities, highlighting the relevance of this moiety in the design of bioactive molecules . Similarly, triazole-based compounds are established as key pharmacophores in numerous clinically used drugs and are investigated for activities including anticancer and antiviral effects . Supplied with a well-defined synthetic route to ensure high purity and reproducibility, this compound is an essential intermediate for researchers building combinatorial libraries and investigating new structural prototypes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-indol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c23-16(12-21-8-7-13-4-1-2-5-15(13)21)18-10-14-11-22(20-19-14)17-6-3-9-24-17/h1-9,11H,10,12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSHAABOJBFYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target compound integrates three structural motifs:

  • Indole moiety : Introduced via alkylation or condensation.
  • 1,2,3-Triazole core : Constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Thiophene substituent : Attached during triazole functionalization.

Key challenges include regioselective triazole formation and ensuring stability of the acetamide linkage under reaction conditions.

Stepwise Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is synthesized via CuAAC between a thiophene-containing alkyne and an azide derivative.

Preparation of 3-Thiophen-2-yl-1H-1,2,3-triazole-4-carbaldehyde

Procedure :

  • Alkyne precursor : Thiophen-2-ylacetylene (1.0 mmol) is reacted with sodium azide (1.2 mmol) in dimethyl sulfoxide (DMSO)/H₂O (1:1) at 25°C.
  • Catalyst system : Copper(II) sulfate pentahydrate (0.1 g) and sodium ascorbate (0.15 g) are added to facilitate cycloaddition.
  • Reaction time : 8–10 hours under conventional heating or 4–6 minutes via microwave irradiation.

Yield : 78–92% (microwave method achieves higher yields).

Functionalization at the Triazole 4-Position

The aldehyde group is reduced to a hydroxymethyl intermediate using sodium borohydride (NaBH₄) in methanol, followed by bromination with phosphorus tribromide (PBr₃) to yield 4-(bromomethyl)-1-(thiophen-2-yl)-1H-1,2,3-triazole.

Introduction of the Acetamide Side Chain

The acetamide group is introduced via nucleophilic substitution or condensation.

Condensation with 2-(1H-Indol-1-yl)Acetic Acid

Procedure :

  • Activation : 2-(1H-Indol-1-yl)acetic acid (1.0 mmol) is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Coupling : The acid chloride reacts with 4-(aminomethyl)-1-(thiophen-2-yl)-1H-1,2,3-triazole (1.0 mmol) in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Workup : The mixture is stirred at 0–5°C for 2 hours, followed by aqueous extraction and recrystallization from ethanol.

Yield : 68–75%.

Alternative Route: One-Pot Sequential Reactions

A streamlined approach combines triazole formation and acetamide coupling in a single reactor:

  • CuAAC : Thiophen-2-ylacetylene + azidomethyl acetate → 4-(acetoxymethyl)-1-(thiophen-2-yl)-1H-1,2,3-triazole.
  • Hydrolysis : The acetate is hydrolyzed with NaOH to yield 4-(hydroxymethyl)-1-(thiophen-2-yl)-1H-1,2,3-triazole.
  • Condensation : Reaction with 2-(1H-indol-1-yl)acetyl chloride under Schotten-Baumann conditions.

Advantages : Reduced purification steps; Overall Yield : 62%.

Comparative Analysis of Methodologies

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 8–10 hours 4–6 minutes
Yield 68–75% 78–92%
Purity (HPLC) 95–97% 98–99%
Energy Consumption High Low

Microwave irradiation significantly enhances reaction efficiency and scalability.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.12 (m, 7H, indole/thiophene-H), 4.65 (s, 2H, CH₂), 2.15 (s, 3H, COCH₃).
  • IR (KBr) : 3260 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/H₂O 70:30) confirms ≥98% purity.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound show promise as:

  • Anticancer agents : Analogues inhibit Topoisomerase II (IC₅₀ = 0.09–0.42 μM).
  • Antimicrobials : Thiophene-triazole conjugates exhibit MIC values of 2–8 μg/mL against S. aureus and E. coli.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole and thiophene rings can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed on the triazole group to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Indole-3-carboxaldehyde and thiophene-2-carboxaldehyde.

  • Reduction: : 1H-indol-1-yl-ethanol and 2-thiophenyl-1H-1,2,3-triazole-4-yl-methylamine.

  • Substitution: : Various substituted indoles and triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound has shown promise as a potential therapeutic agent. Its interaction with various biological targets can lead to the development of new drugs for treating diseases such as cancer and infections.

Medicine

The compound's biological activity makes it a candidate for drug development. Its ability to modulate biological pathways can be harnessed to create new medications with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Core Structural Features

  • Triazole-Acetamide Linkage : The compound shares a common 1,2,3-triazol-4-yl-methylacetamide backbone with derivatives in , and 11. For example:

    • Compound 38 (): 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide, which showed MIC values of 8–16 µg/mL against E. coli .
    • Compound 6a (): N-Phenyl derivative with naphthalene substitution, synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Indole vs. Other Aromatic Systems : Unlike benzimidazole () or benzisothiazole () derivatives, the indole-thiophene combination in the target compound may enhance binding to hydrophobic pockets in biological targets.

Antimicrobial Activity

  • MIC Values :

    Compound Structure MIC (µg/mL) Target Organism Reference
    Target Compound Indole-thiophene-triazole-acetamide N/A N/A
    Compound 38 Triazole-sulfanyl-fluorobenzyl 8–16 E. coli
    Compound 39 Triazole-sulfanyl-4-fluorobenzyl 16–32 E. coli

The absence of sulfanyl (–S–) groups in the target compound may reduce toxicity compared to derivatives but could also lower antibacterial potency.

Antiviral Activity

  • Benzisothiazolone Derivatives (): Compounds 4j–4n inhibited dengue and West Nile virus proteases with IC₅₀ values <10 µM. Substituents like phenoxy groups (4l–4n) enhanced activity .
  • Benzimidazole-Triazole Derivatives (): Compound 17 (IC₅₀ = 2.1 µM against HBV) highlights the importance of nitro and chloro substituents for antiviral efficacy .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Iodo () and nitro () substituents improve antimicrobial/antiviral activity, while methoxy () or thiophene (target compound) may enhance solubility or target specificity.
  • Triazole Position : 1,4-Disubstituted triazoles () are more stable and bioactive than 1,5-isomers due to optimal steric and electronic effects.

Physicochemical Properties

  • Solubility : The acetamide group enhances aqueous solubility, similar to compounds with –OCH₂– linkers .

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a derivative of indole and triazole, known for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound consists of an indole moiety linked to a thiophene-substituted triazole through an acetamide group. The synthesis typically involves multicomponent reactions that yield various derivatives with potential biological activity. For instance, one study synthesized several indole derivatives and evaluated their anticancer properties against HCT-116 cell lines, demonstrating significant cytotoxicity and cell cycle arrest effects .

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. Several studies have reported on the efficacy of related compounds in inhibiting cancer cell proliferation:

  • Cell Line Studies : The compound has shown promising results against multiple cancer cell lines. For example, a derivative exhibited an IC50 value ranging from 1.02 to 74.28 μM across six different cancer cell lines, indicating a broad spectrum of activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In particular, one study noted that certain derivatives could effectively arrest the cell cycle in the G0/G1 phase, which is crucial for halting cancer progression .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. Research has identified key structural features that enhance the potency of triazole derivatives:

Structural FeatureEffect on Activity
Presence of thiopheneIncreases binding affinity to target proteins
Indole ringEnhances cytotoxicity against cancer cells
Acetamide groupImproves solubility and bioavailability

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Triazole Derivatives : A study evaluated 1,2,3-triazole derivatives and found that some exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and HT-29 . These findings support the hypothesis that modifications to the triazole structure can lead to enhanced biological activity.
  • Indole-Based Compounds : Another research effort focused on indole derivatives demonstrated that specific substitutions could lead to improved anticancer properties. For instance, compounds with electron-withdrawing groups showed increased potency against various tumor types .

Q & A

Q. Table 1: Key Reaction Conditions for Triazole Formation

ParameterOptimal RangeImpact on YieldEvidence Source
SolventDMF/water (9:1)Maximizes Cu(I) catalysis efficiency
Temperature60°CBalances reaction rate and side-product formation
CatalystCuSO₄·5H₂O + sodium ascorbate>80% conversion to triazole

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog StructureTarget Enzyme (IC₅₀, μM)Key SAR InsightEvidence Source
Thiophene → pyridineEGFR: 0.45 vs. 1.2Pyridine enhances kinase selectivity
Indole N-methylation5-HT₂A: 1.8 vs. 3.4Methyl group reduces receptor binding affinity

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